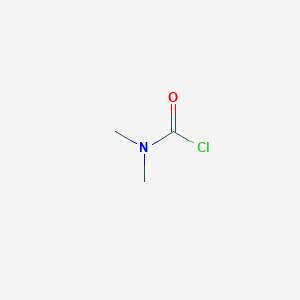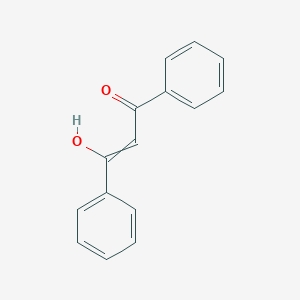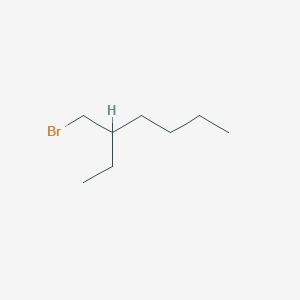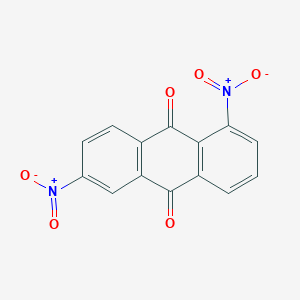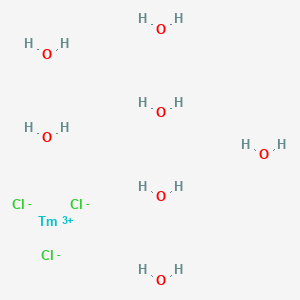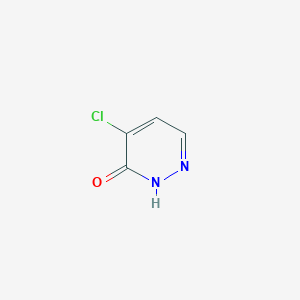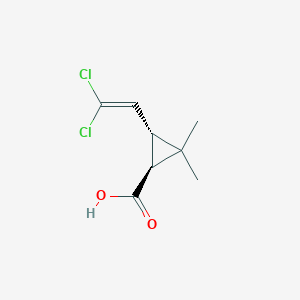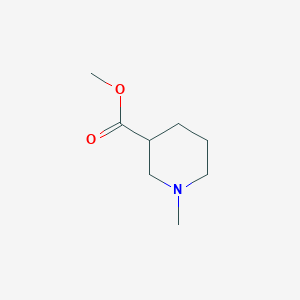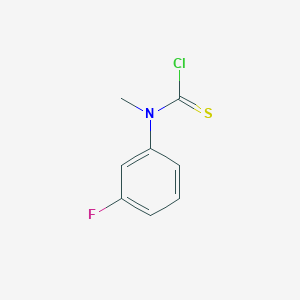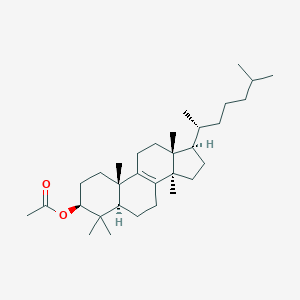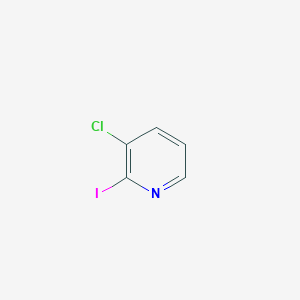
2-エチニル-5-フェニルチオフェン
概要
説明
2-Ethynyl-5-phenylthiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an ethynyl group at the second position and a phenyl group at the fifth position of the thiophene ring makes 2-Ethynyl-5-phenylthiophene a unique and interesting compound for various scientific studies and applications.
科学的研究の応用
2-Ethynyl-5-phenylthiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-phenylthiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to introduce the ethynyl group into the thiophene ring. The reaction involves the coupling of a halogenated thiophene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Suzuki-Miyaura Coupling Reaction: This reaction is used to introduce the phenyl group into the thiophene ring. The reaction involves the coupling of a boronic acid derivative of thiophene with a phenyl halide in the presence of a palladium catalyst.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2-Ethynyl-5-phenylthiophene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the ethynyl group or the phenyl group under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild to moderate conditions.
Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under strong basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild to moderate conditions.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Ethynyl-5-phenylthiophene.
Nucleophilic Substitution: Substituted ethynyl or phenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
作用機序
The mechanism of action of 2-Ethynyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The ethynyl and phenyl groups can enhance the compound’s ability to bind to these targets, leading to various biological effects. In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the ethynyl and phenyl groups, making it suitable for use in electronic devices.
類似化合物との比較
2-Ethynylthiophene: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.
5-Phenylthiophene: Lacks the ethynyl group, which reduces its potential for electronic applications.
2-Phenylthiophene: Similar to 5-Phenylthiophene but with the phenyl group at a different position, affecting its reactivity and properties.
Uniqueness: 2-Ethynyl-5-phenylthiophene is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and electronic properties. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-ethynyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBZFFHJJDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937206 | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-35-6 | |
| Record name | Thiophene, 2-ethynyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


